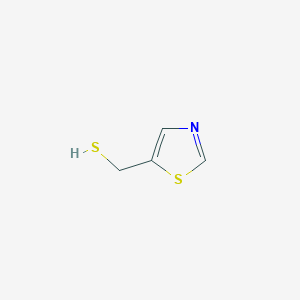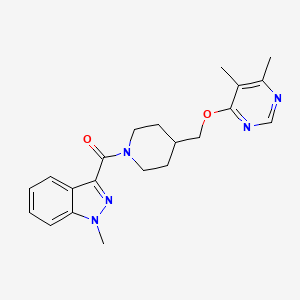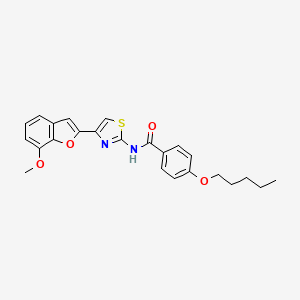![molecular formula C10H18ClNO3 B2365335 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride CAS No. 2230799-03-6](/img/structure/B2365335.png)
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride, also known as Tauroursodeoxycholic acid (TUDCA), is a bile acid that is naturally produced in the human body. TUDCA has been extensively studied for its potential therapeutic effects in various diseases, including liver and neurodegenerative diseases.
Applications De Recherche Scientifique
Antimicrobial Applications
- Compounds structurally related to 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have shown potential as antimicrobial agents. A study by Al-Ahmadi and El-zohry (1995) synthesized derivatives with spiroheterocyclic pyrylium salts, demonstrating their effectiveness against microbial activities (Al-Ahmadi & El-zohry, 1995).
Antiviral Activity
- N-(3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives, closely related to the compound of interest, have been evaluated for antiviral activity, particularly against influenza A/H3N2 virus and human coronavirus 229E (Apaydın et al., 2020).
Cytotoxic and Apoptotic Effects
- Adamantane derivatives of 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride have been synthesized and analyzed for their cytotoxicity and apoptotic effects, particularly in cancer cell lines. This research highlights the compound's potential in cancer treatment (Turk-Erbul et al., 2021).
Nematicidal Activity
- Derivatives of this compound have been synthesized and evaluated for nematicidal activity, demonstrating potential use in agricultural pest control (Srinivas, Nagaraj, & Reddy, 2008).
Antitumor Activity
- A study by Yang et al. (2019) synthesized novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives from 2-(8-Oxa-2-azaspiro[4.5]decan-3-yl)acetic acid hydrochloride. These derivatives showed promising antitumor activity against various human cancer cell lines (Yang et al., 2019).
Synthesis and Structural Studies
- The synthesis and crystal structure of related compounds have been extensively studied. These studies contribute to understanding the compound's properties and potential applications in various fields (Wen, 2002).
Propriétés
IUPAC Name |
2-(8-oxa-2-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c12-9(13)5-8-6-10(7-11-8)1-3-14-4-2-10;/h8,11H,1-7H2,(H,12,13);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUMHYXJPWOCWEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CC(NC2)CC(=O)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-1-benzofuran-2-carboxamide](/img/structure/B2365253.png)

![N-[2-(diethylamino)ethyl]-4-(10-phenylbis[1,2,4]triazolo[1,5-c:4',3'-a]quinazolin-3-yl)butanamide](/img/no-structure.png)
![4-[(2-furylmethyl)amino]-6,7-dimethoxyquinazoline-2(1H)-thione](/img/structure/B2365258.png)
![methyl 3-(N-([2,2'-bifuran]-5-ylmethyl)sulfamoyl)-4-methoxybenzoate](/img/structure/B2365259.png)

![N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-2-naphthalen-1-ylacetamide](/img/structure/B2365265.png)
![N-(1-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2365268.png)


![1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2365272.png)
![1-[(4-Chlorophenyl)methyl]-3-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}urea](/img/structure/B2365273.png)
![4-Bromo-2-{[(4-iodophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B2365274.png)
![4-(azepan-1-ylsulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2365275.png)